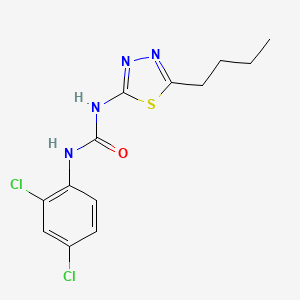

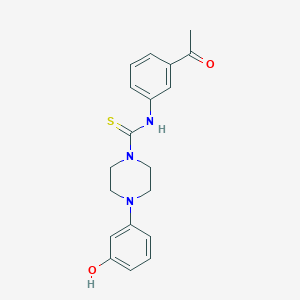

N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea

説明

N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea belongs to a class of compounds that demonstrate significant biological activities and are of interest in medicinal chemistry. The relevance of thiadiazole and urea derivatives in the development of therapeutic agents has been well-documented, reflecting their broad spectrum of pharmacological properties and utility in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of thiadiazole and urea derivatives often involves reactions of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, and carbon disulfide, among other methods. These synthetic approaches aim to produce compounds with diverse substituents, enhancing their physicochemical and biological properties (Mendieta-Wejebe et al., 2023).

Molecular Structure Analysis

1,3,4-Thiadiazole derivatives have been the subject of various structural modifications to explore their biological potential. The annelation of thiadiazole cores to other heterocycles has been a strategy to enhance activity profiles, indicating the importance of molecular structure in determining the pharmacological activities of these compounds (Lelyukh et al., 2023).

科学的研究の応用

Medicinal Chemistry Applications

Thiadiazole derivatives, including those similar to the specified compound, have been extensively studied for their diverse biological activities. The synthesis and biological importance of 2-(thio)ureabenzothiazoles are highlighted in research for their broad spectrum of pharmacological activities. These compounds, including UBTs and TBTs, have shown potential as therapeutic agents in treating various diseases due to their physicochemical and biological properties (Rosales-Hernández et al., 2022). Similarly, ureas have been identified as crucial for drug-target interactions, being incorporated into small molecules displaying a range of bioactivities. This underscores their role in medicinal chemistry for modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules (Jagtap et al., 2017).

Agricultural Applications

In agriculture, urease and nitrification inhibitors are utilized to enhance the efficiency of urea-based fertilizers, reducing environmental pollution. The current knowledge on inhibitor technologies such as urease inhibitor n-(N-butyl) thiophosphoric triamide (NBPT) significantly reduces NH3 loss from urea, showcasing the application of similar compounds in improving agricultural practices and environmental health (Ray et al., 2020).

Environmental Science Applications

The review of electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids and mixtures, including urea, highlights the role of such compounds in advancing electrochemical technologies for environmental and energy applications (Tsuda et al., 2017). Furthermore, the potential of urea as a hydrogen carrier for sustainable energy supply has been explored, emphasizing its advantages such as non-toxicity, stability, and ease of transport and storage, which are critical for long-term energy solutions (Rollinson et al., 2011).

特性

IUPAC Name |

1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4OS/c1-2-3-4-11-18-19-13(21-11)17-12(20)16-10-6-5-8(14)7-9(10)15/h5-7H,2-4H2,1H3,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPICRSGZBZXBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)

![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)

![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)

![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)

![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)

![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)

![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)